molecular formula C22H29NO5S B3211511 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 1091011-80-1

4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B3211511
CAS No.: 1091011-80-1
M. Wt: 419.5 g/mol
InChI Key: KVTREDTWMRCYLX-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by:

  • A benzenesulfonamide core substituted with a 4-ethoxy and 3-methyl group.
  • A tetrahydro-2H-pyran ring linked to the sulfonamide nitrogen via a methylene bridge, with a 2-methoxyphenyl substituent at the 4-position of the pyran ring.

Properties

IUPAC Name

4-ethoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5S/c1-4-28-20-10-9-18(15-17(20)2)29(24,25)23-16-22(11-13-27-14-12-22)19-7-5-6-8-21(19)26-3/h5-10,15,23H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTREDTWMRCYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The sulfonamide moiety is particularly noted for its ability to interfere with enzyme functions critical for cancer cell proliferation.
  • Anti-inflammatory Effects :
    • Sulfonamides have been documented to possess anti-inflammatory properties, making this compound a candidate for the treatment of inflammatory diseases. Research suggests that it may modulate cytokine production and reduce inflammation in various models.
  • Antimicrobial Properties :
    • The presence of the sulfonamide group in this compound suggests potential antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound could be explored for antibiotic development.

Synthesis and Methods

The synthesis of 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide can be achieved through several chemical pathways:

  • Multi-Step Synthesis : The synthesis typically involves the formation of the tetrahydropyran ring followed by the introduction of the ethoxy and sulfonamide groups. This multi-step process allows for the selective formation of desired intermediates.
StepReaction TypeKey ReactantsConditions
1Ring Formation2-Methoxyphenol, AldehydeAcidic Catalysis
2AlkylationTetrahydropyran DerivativeBase Catalysis
3SulfonationSulfonyl ChlorideNucleophilic Substitution

Case Studies

  • Cardiovascular Research :
    • A study investigating the effects of similar sulfonamide compounds on cardiovascular health highlighted their potential role as mineralocorticoid receptor antagonists. This suggests that our compound may also exhibit protective effects against heart failure and related conditions .
  • Diabetic Nephropathy :
    • Research has indicated that compounds with similar structures can provide nephroprotective effects in diabetic models, potentially reducing the progression of diabetic nephropathy .

Comparison with Similar Compounds

Substituent Analysis and Structural Features

Key structural variations among analogous sulfonamides are summarized below:

Compound Name Benzene Substituents Pyran/Other Substituents Notable Features Reference
Target Compound 4-ethoxy, 3-methyl 4-(2-methoxyphenyl)tetrahydro-2H-pyran Conformational rigidity -
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide 3-(trifluoromethyl) 4-hydroxytetrahydro-2H-pyran Increased polarity (OH group)
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methyl Naphthalen-1-yl, 4-methoxyphenyl Steric bulk, chiral center (99% ee)
N-(4-Methoxyphenyl)benzenesulfonamide None None Simplicity, crystallinity
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methyl Pyridine ring Heterocyclic electronic effects

Key Observations :

  • Electron-Withdrawing vs.
  • Pyran Ring vs. Simpler Scaffolds : The tetrahydro-2H-pyran ring in the target compound introduces rigidity and stereochemical complexity compared to ’s planar benzenesulfonamide .
  • Steric and Chiral Effects : ’s naphthyl group and chiral center highlight how bulkier substituents may influence receptor binding or metabolic pathways .

Physicochemical and Spectral Properties

While spectral data for the target compound is unavailable in the evidence, inferences can be drawn from analogous compounds:

  • NMR : The 2-methoxyphenyl group on the pyran ring would produce distinct aromatic proton signals (δ 6.8–7.3 ppm) and methoxy singlets (δ ~3.8 ppm), differing from ’s naphthyl protons (δ 7.4–8.3 ppm) .
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) are common, but the ethoxy group (C-O stretch ~1250 cm⁻¹) differentiates the target from ’s hydroxyl group (O-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry : The target compound’s molecular ion (M⁺) would differ from ’s due to the pyran ring’s mass contribution .

Structure-Activity Relationship (SAR) Considerations

  • Pyran Ring: Enhances metabolic stability by reducing oxidative degradation compared to non-cyclic analogs (e.g., ) .
  • Substituent Positioning : The 2-methoxy group on the pyran’s phenyl ring may enable π-π stacking in hydrophobic binding pockets, unlike ’s hydroxyl group, which could form hydrogen bonds .
  • Ethoxy vs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide?

  • Methodology: Synthesis optimization requires careful control of reaction parameters. For analogous sulfonamide derivatives, temperature (room temperature to reflux), solvent selection (e.g., dimethylformamide, acetonitrile), and reaction duration (hours to days) are critical for yield and purity .
  • Challenges: Competing side reactions (e.g., sulfonamide hydrolysis or incomplete substitution) may arise. Use of protecting groups for the methoxy or ethoxy substituents can mitigate undesired by-products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques:

  • NMR Spectroscopy: Assign peaks for ethoxy (δ ~1.3 ppm for CH3, δ ~3.5–4.0 ppm for OCH2), methoxyphenyl (δ ~3.8 ppm), and sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve the tetrahydropyran ring conformation and sulfonamide geometry using SHELX programs, which are robust for small-molecule refinement .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Functional Group Modulation: The ethoxy and methoxy groups enhance hydrophilicity, but co-solvents (e.g., DMSO) or formulation with cyclodextrins may be required for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study: If NMR signals overlap (e.g., methoxyphenyl vs. ethoxy protons), use 2D techniques (HSQC, HMBC) to correlate protons with carbons. For crystallographic ambiguities, refine data with SHELXL and validate using R-factor metrics (<5% for high-resolution structures) .
  • Troubleshooting: Contradictions may arise from dynamic processes (e.g., ring puckering in tetrahydropyran). Variable-temperature NMR or DFT calculations can assess conformational flexibility .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methods:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
  • MD Simulations: Assess stability of ligand-target complexes over nanosecond timescales. The tetrahydropyran ring’s steric effects may influence binding pocket compatibility .
    • Validation: Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. How does the stereochemistry of the tetrahydropyran ring impact biological activity?

  • Experimental Design: Synthesize diastereomers by varying ring-substitution patterns. Test in enzyme inhibition assays (e.g., IC50 values).
  • Findings: In related compounds, axial vs. equatorial methoxyphenyl orientation alters steric hindrance, affecting target engagement .

Q. What are the implications of sulfonamide group modifications on pharmacokinetics?

  • Metabolism Studies: Replace the sulfonamide with carboxamide or urea analogs. Evaluate metabolic stability in liver microsomes.
  • Data Interpretation: Sulfonamides generally exhibit longer half-lives due to resistance to esterase cleavage, but may face solubility limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide

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